1,2-Difluoroethane

Catalog No.
S702412
CAS No.
624-72-6
M.F
C2H4F2
M. Wt
66.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Difluoroethane

CAS Number

624-72-6

Product Name

1,2-Difluoroethane

IUPAC Name

1,2-difluoroethane

Molecular Formula

C2H4F2

Molecular Weight

66.05 g/mol

InChI

InChI=1S/C2H4F2/c3-1-2-4/h1-2H2

InChI Key

AHFMSNDOYCFEPH-UHFFFAOYSA-N

SMILES

C(CF)F

solubility

Very soluble in ether, benzene, chloroform
In water, 2.31X10+3 mg/L at 25 °C (est)

Canonical SMILES

C(CF)F

The exact mass of the compound 1,2-Difluoroethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in ether, benzene, chloroformin water, 2.31x10+3 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Difluoroethane (HFC-152) is a saturated hydrofluorocarbon notable for the vicinal arrangement of its fluorine atoms. This specific 1,2-substitution pattern, in contrast to its 1,1-difluoroethane isomer, gives rise to a significant conformational preference known as the 'gauche effect', where the gauche conformer is more stable than the anti (staggered) conformer. This unique structural feature dictates its bulk physical properties, including its dipole moment and dielectric constant, making it a subject of interest for applications sensitive to molecular polarity and solvation behavior, particularly in advanced electrolyte formulations. With a boiling point of 30.7 °C, it exists as a volatile liquid at standard conditions, requiring appropriate handling.

Substituting 1,2-difluoroethane with its isomer, 1,1-difluoroethane, or with other halogenated ethanes like 1,2-dichloroethane is often unfeasible due to profound differences in molecular polarity and electrochemical stability. The vicinal fluorine placement in 1,2-difluoroethane creates a dominant, stable gauche conformer with a significant dipole moment, a property not shared by the anti-conformer of 1,2-dichloroethane or the symmetric 1,1-difluoroethane. This conformational uniqueness, driven by hyperconjugation, is critical for its function as a high-dielectric component or a film-forming additive in lithium-ion battery electrolytes, where precise solvation properties and SEI (Solid Electrolyte Interphase) layer composition are paramount. Using a different isomer or halide would fundamentally alter these interactions, leading to process failure or unpredictable performance.

Dominant Gauche Conformation: A Key Differentiator in Molecular Polarity and Solvation

Unlike most 1,2-disubstituted ethanes which favor an anti-periplanar (staggered) conformation to minimize steric hindrance, 1,2-difluoroethane preferentially adopts a gauche conformation. The energy of the gauche conformer is lower than the anti conformer by approximately 0.5-0.8 kcal/mol in the gas phase. This stability is attributed to hyperconjugation between the C-H σ bonding orbital and the C-F σ* antibonding orbital, an effect maximized in the gauche geometry. This results in a molecule with a persistent dipole moment, making its solvation properties significantly different from its anti-dominant analog, 1,2-dichloroethane, or its non-polar isomer, 1,1-difluoroethane.

Evidence DimensionConformational Energy Difference (ΔE anti-gauche)
Target Compound Data~ -0.5 to -0.8 kcal/mol (gauche is more stable)
Comparator Or BaselineButane (gauche is ~0.9 kcal/mol LESS stable)
Quantified DifferenceInversion of stability; gauche form is favored in 1,2-difluoroethane, whereas anti is favored in standard alkanes.
ConditionsGas phase, theoretical and experimental studies.

This unique conformational stability directly creates a polar molecule essential for applications requiring high dielectric constants or specific coordination, such as in battery electrolytes.

Superior Electrochemical Stability as a Liquefied Gas Electrolyte Solvent

In the development of next-generation electrolytes, particularly for low-temperature operation, fluorinated alkanes are evaluated for their electrochemical stability. Compared to monofluorinated analogs like fluoroethane, difluorinated ethanes demonstrate the ability to form a stable Solid Electrolyte Interphase (SEI) on lithium metal anodes. While direct head-to-head data for 1,2-difluoroethane is emerging, studies on the closely related 1,1-difluoroethane show it forms a stable SEI, unlike monofluorinated solvents which are less stable. The 1,2-isomer's unique polarity and ability to form LiF-rich interfaces upon reduction make it a candidate for creating robust passivation layers, a critical factor for battery cycle life and safety.

Evidence DimensionSEI Formation Capability on Lithium Metal
Target Compound DataForms a stable SEI (inferred from class behavior)
Comparator Or BaselineMonofluorinated solvents (e.g., fluoroethane) do not form a stable SEI
Quantified DifferenceQualitative difference in electrochemical outcome (stable vs. unstable SEI)
ConditionsLiquefied gas electrolyte systems for lithium batteries.

For buyers developing high-performance batteries, selecting a compound that ensures a stable SEI is critical for achieving long cycle life and preventing thermal runaway, making 1,2-difluoroethane a more suitable precursor or additive than less-fluorinated analogs.

Distinct Physical Properties from Isomeric and Halogen-Substituted Analogs

Material selection for process chemistry and formulation is critically dependent on physical properties. 1,2-Difluoroethane has a boiling point of 30.7 °C, making it a highly volatile liquid. This contrasts sharply with its common chemical analog, 1,2-dichloroethane, which boils at 83.5 °C. The isomeric 1,1-difluoroethane is a gas at room temperature with a boiling point of -24 °C. These differences directly impact handling, storage, process temperature, and vapor pressure, making the compounds non-interchangeable in any application where these parameters are controlled.

Evidence DimensionNormal Boiling Point
Target Compound Data30.7 °C
Comparator Or Baseline1,1-Difluoroethane: -24 °C; 1,2-Dichloroethane: 83.5 °C
Quantified Difference54.7 °C lower than 1,2-dichloroethane; 54.7 °C higher than 1,1-difluoroethane.
ConditionsStandard atmospheric pressure.

Procurement must be precise; selecting the wrong isomer or halogenated analog results in a material with a completely different physical state and handling requirements for a given process temperature.

Co-solvent or Additive in High-Voltage Lithium-Ion Battery Electrolytes

The combination of a high molecular dipole moment (due to the gauche effect) and its potential to form a stable, LiF-rich SEI upon reduction makes 1,2-difluoroethane a strong candidate for formulating electrolytes for high-voltage cathodes. Its properties can enhance salt dissociation and stabilize the anode interface, which is critical for improving cycle life and safety in next-generation energy storage systems.

Specialty Polar Solvent for Fluorinated Compounds

Its distinct polarity and fluorinated nature make 1,2-difluoroethane a suitable solvent or processing medium for specific fluorinated polymers or reagents where miscibility and controlled volatility are required. Unlike its gaseous isomer (1,1-difluoroethane) or less polar chlorinated analog (1,2-dichloroethane), it offers a unique combination of properties for niche chemical processing.

Precursor for Synthesis of Fluorinated Alkenes

1,2-Difluoroethane can serve as a precursor for valuable fluorinated building blocks, such as 1,2-difluoroethylene, through dehydrohalogenation of its chlorinated derivatives. The specific 1,2-difluoro substitution pattern is essential for accessing these specific monomer structures, which are used in the production of specialty fluoropolymers.

Color/Form

Volatile liquid

XLogP3

0.9

Boiling Point

30.7 °C
26 °C

Density

Liquid density = 0.913 g/mL at 19 °C

LogP

log Kow = 1.21 (est)

UNII

2IQ22ABI8P

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

616.17 mmHg
616 mm Hg at 25 °C /from experimentally-derived coefficients/

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

624-72-6

Wikipedia

1,2-difluoroethane

Methods of Manufacturing

Manufacturing processes use hydrofluoric acid from fluorospar in production of all fluorocarbons. Some processes use carbon tetrachloride from carbon disulfide, or as co-product of perchloroethylene and chlorination of propylene, or chloroform from chlorination of methanol. The major hazards relate primarily to the inadvertent release of hydrofluoric acid or carbon tetrachloride, rather than to the manufactured fluorocarbons. /Fluorocarbons/

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IN AIR IS DESCRIBED. CONCN IN AIR ARE DETERMINED DIRECTLY. /FLUOROCARBONS/
GAS CHROMATOGRAPHIC METHOD FOR MEASURING HALOCARBONS IN AMBIENT AIR SAMPLES IS PRESENTED. /HALOCARBONS/
FLUOROCARBONS IN AIR OF WORKING AREA & IN EXHALED AIR CAN BE ANALYZED BY IR SPECTROMETRY. /FLUOROCARBONS/
GAS CHROMATOGRAPHIC METHOD IS PRESENTED FOR FREONS. /FREONS/
A GAS CHROMATOGRAPHIC PROCEDURE FOR DETERMINING ATMOSPHERIC LEVELS OF FLUOROCARBONS IS DESCRIBED. COLUMN IS TEMP PROGRAMMED TO SEPARATE HALOGENATED COMPONENTS WHILE MAINTAINING SHORT RETENTION TIMES FOR EACH COMPONENT. FREON 113 INCL. /FLUOROCARBONS/

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IS DESCRIBED. CONCN IN BODY FLUIDS ARE DETERMINED BY MEANS OF HEAD SPACE ANALYSIS. /FLUOROCARBONS/
FLUOROCARBON DETERMINATION IN BLOOD: GAS CHROMATOGRAPHY WITH ELECTRON CAPTURE DETECTION. /FLUOROCARBONS/

Interactions

If inhalation occurs, epinephrine or other sympathomimetic amines and adrenergic activators should not be admin since they will further sensitize heart to development of arrhythmias. /Fluorocarbons/

Dates

Last modified: 08-15-2023

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